N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 899755-99-8
VCID: VC5457313
InChI: InChI=1S/C19H18N4O3S/c1-12-4-2-5-13(8-12)23-17(15-10-27-11-16(15)22-23)21-19(25)18(24)20-9-14-6-3-7-26-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25)
SMILES: CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CO4
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.44

N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

CAS No.: 899755-99-8

Cat. No.: VC5457313

Molecular Formula: C19H18N4O3S

Molecular Weight: 382.44

* For research use only. Not for human or veterinary use.

N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide - 899755-99-8

Specification

CAS No. 899755-99-8
Molecular Formula C19H18N4O3S
Molecular Weight 382.44
IUPAC Name N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Standard InChI InChI=1S/C19H18N4O3S/c1-12-4-2-5-13(8-12)23-17(15-10-27-11-16(15)22-23)21-19(25)18(24)20-9-14-6-3-7-26-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25)
Standard InChI Key FBVMUVZGAZRIMH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CO4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Thieno[3,4-c]pyrazole: A bicyclic system combining thiophene and pyrazole rings, known for electronic diversity and metabolic stability .

  • 3-Methylphenyl Group: Anchored at position 2 of the thienopyrazole, this substituent enhances lipophilicity, potentially improving membrane permeability .

  • Ethanediamide Linker: Connects the thienopyrazole to a furan-2-ylmethyl group, introducing hydrogen-bonding capabilities critical for target interactions.

The IUPAC name, N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide, reflects this arrangement. The presence of sulfur in the thiophene ring and oxygen in the furan and amide groups creates a polarizable electron cloud, influencing reactivity and solubility.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₃S
Molecular Weight382.44 g/mol
CAS Number899755-99-8
SMILESCC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CO4
InChI KeyFBVMUVZGAZRIMH-UHFFFAOYSA-N

Solubility and melting point data remain unreported, necessitating experimental characterization.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves multi-step organic reactions, typically starting with the construction of the thieno[3,4-c]pyrazole core. A plausible route, inferred from analogous compounds , proceeds as follows:

  • Cyclization of Thiophene Derivatives: Reaction of 3-methylphenylhydrazine with thiophene-3,4-dicarbonyl precursors forms the thienopyrazole ring.

  • Introduction of EthanediaMide Linker: Coupling the thienopyrazole with oxalyl chloride, followed by amidation with furan-2-ylmethylamine, installs the ethanediamide group.

Key optimization parameters include:

  • Solvent Selection: Ethanol or acetic acid, which stabilize intermediates via hydrogen bonding .

  • Catalysis: Palladium or copper acetates, effective in facilitating cross-coupling reactions .

  • Atmosphere: Oxygen, crucial for oxidative dehydrogenation steps .

Reaction Conditions

Adapted from pyrazolo[1,5-a]pyridine syntheses :

ParameterOptimal Value
Temperature130°C
SolventEthanol with 6 eq. acetic acid
CatalystPd(OAc)₂ (10 mol%)
AtmosphereO₂ (1 atm)
Reaction Time18 hours

Under these conditions, yields for analogous compounds reach 74–94% .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Thienopyrazole Core: Essential for planar geometry, enabling intercalation with DNA or enzyme active sites.

  • 3-Methylphenyl Group: Increases logP (lipophilicity), correlating with improved blood-brain barrier penetration in rodent models .

  • Ethanediamide Linker: Serves as a hydrogen-bond donor/acceptor, critical for target affinity.

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Multi-step synthesis risks cumulative yield loss; flow chemistry could improve efficiency .

  • Purification Difficulties: Chromatography required due to polar byproducts.

Research Priorities

  • In Vitro Screening: Assess activity against cancer cell lines (e.g., MCF-7, A549) and microbial panels.

  • ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.

  • X-ray Crystallography: Resolve 3D structure to guide rational drug design.

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